molecular formula C14H26O2 B1624446 Hexyl (E)-oct-2-enoate CAS No. 85554-64-9

Hexyl (E)-oct-2-enoate

Cat. No.: B1624446
CAS No.: 85554-64-9
M. Wt: 226.35 g/mol
InChI Key: JTOLHKRIXOJYBA-ZRDIBKRKSA-N
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Description

Hexyl (E)-oct-2-enoate (CAS: 85554-64-9) is an ester with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.34 g/mol. Its structure features a hexyl group esterified to an (E)-oct-2-enoic acid moiety, characterized by a trans-configured double bond at the second carbon of the octenoyl chain . The E-configuration introduces steric and electronic effects that influence its physical properties, reactivity, and applications. Esters like this compound are commonly utilized in flavor and fragrance industries due to their volatile and aromatic profiles.

Properties

CAS No.

85554-64-9

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

hexyl (E)-oct-2-enoate

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h10,12H,3-9,11,13H2,1-2H3/b12-10+

InChI Key

JTOLHKRIXOJYBA-ZRDIBKRKSA-N

SMILES

CCCCCCOC(=O)C=CCCCCC

Isomeric SMILES

CCCCCCOC(=O)/C=C/CCCCC

Canonical SMILES

CCCCCCOC(=O)C=CCCCCC

Other CAS No.

85554-64-9

Origin of Product

United States

Chemical Reactions Analysis

Enolate Alkylation

The α,β-unsaturated ester undergoes deprotonation at the α-carbon (C3) under strong base conditions, forming a resonance-stabilized enolate. Key findings include:

  • Base Sensitivity : Deprotonation requires strong, non-nucleophilic bases like LDA or NaH to avoid competing nucleophilic addition .

  • Alkylation Mechanism : The enolate attacks primary alkyl halides (e.g., methyl iodide) via an Sₙ2 pathway, yielding α-alkylated products. For example:

    Hexyl (E)-oct-2-enoateLDAEnolateR-XHexyl (E)-3-alkyl-oct-2-enoate\text{Hexyl (E)-oct-2-enoate} \xrightarrow{\text{LDA}} \text{Enolate} \xrightarrow{\text{R-X}} \text{Hexyl (E)-3-alkyl-oct-2-enoate}
  • Regioselectivity : Alkylation occurs exclusively at the α-position due to the conjugated system’s electron-withdrawing effect .

[2+2] Cycloaddition Reactions

The electron-deficient double bond participates in photochemical or thermal [2+2] cycloadditions. Research highlights:

  • Intramolecular Cyclization : Under UV light, the (E)-oct-2-enoate moiety undergoes stereoselective intramolecular [2+2] cycloaddition with proximal alkenes, forming bicyclic lactones. For instance:

    Hexyl (E)-oct-2-enoatehνBicyclo[4.2.0]octan-2-one derivative[3]\text{this compound} \xrightarrow{h\nu} \text{Bicyclo[4.2.0]octan-2-one derivative}[3]
  • Stereochemical Control : The (E)-configuration ensures suprafacial interaction, favoring cis-fused cycloadducts .

Catalytic Hydrogenation

The α,β-unsaturated ester undergoes selective hydrogenation under Rh or Pd catalysis:

  • Substrate Specificity : Rhodium catalysts (e.g., Rh-DuPHOS) achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation, reducing the C2–C3 double bond to a single bond while preserving ester functionality .

  • Reaction Conditions :

    ParameterValue
    CatalystRh-(R,R)-DuPHOS
    Pressure1–5 bar H₂
    SolventEtOH/CH₂Cl₂ (1:1)
    Temperature25°C
    Yield85–92%
    ee91–94%

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester undergoes hydrolysis to form (E)-oct-2-enoic acid, followed by decarboxylation:

  • Stepwise Process :

    • Ester Hydrolysis :

      Hexyl (E)-oct-2-enoateNaOH/H₂O(E)-Oct-2-enoic acid+Hexanol[2]\text{this compound} \xrightarrow{\text{NaOH/H₂O}} \text{(E)-Oct-2-enoic acid} + \text{Hexanol}[2]
    • Decarboxylation : Heating the acid above 150°C releases CO₂, yielding 1-heptene .

Radical Reactions

The compound participates in radical chain reactions, such as:

  • Thiol-Ene Coupling : Thiols (e.g., HSCH₂CH₂SH) add across the double bond under UV initiation, forming anti-Markovnikov adducts .

  • Polymerization : Initiators like AIBN induce free-radical polymerization, producing poly(oct-2-enoate) derivatives .

Comparison with Similar Compounds

Structural and Molecular Features

Hexyl (E)-oct-2-enoate belongs to a class of aliphatic esters with varying chain lengths and functional groups. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position/Configuration
This compound C₁₄H₂₆O₂ 226.34 E-configuration at C2 of octenoyl
Hexyl acetate C₈H₁₆O₂ 144.21 None (saturated)
Ethyl decanoate C₁₂H₂₄O₂ 200.32 None (saturated)
cis-3-Hexenyl acetate C₈H₁₄O₂ 142.19 cis-configuration at C3 of hexenoyl

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., Ethyl decanoate) increase molecular weight and reduce volatility.
  • Double Bonds : The presence and configuration of double bonds (e.g., cis-3-Hexenyl acetate) significantly alter odor profiles and chemical stability .

Physical and Chemical Properties

Volatility and Solubility

Experimental and predicted values (×10⁷) from comparative studies highlight differences in volatility or diffusion-related properties :

Compound Predicted Values (×10⁷) Experimental Values (×10⁷)
Ethyl decanoate 12 10
Hexyl acetate 10 8
cis-3-Hexenyl acetate 6 4

This compound’s trans double bond likely reduces intermolecular interactions compared to saturated analogs, leading to lower boiling points than Ethyl decanoate (MW 200.32) but higher than Hexyl acetate (MW 144.21).

Stability and Reactivity
  • Oxidation: The E-configured double bond in this compound may increase susceptibility to oxidation compared to saturated esters like Hexyl acetate.
  • Hydrolysis: Esters with longer acyl chains (e.g., Ethyl decanoate) generally exhibit slower hydrolysis rates due to steric hindrance .

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